CCR5 Antagonist Activity: 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0) vs. High-Potency CCR5 Antagonists
5-(4-Fluorophenyl)nicotinonitrile exhibits moderate CCR5 antagonist activity with an IC50 of 9.20 µM in a calcium mobilization assay using human MOLT4 cells [1]. This is markedly less potent than advanced clinical CCR5 antagonists such as Aplaviroc (IC50 0.1-0.4 nM) [2] or PF-232798 (IC50 <0.1 nM) . The compound's activity level positions it as a tool compound or scaffold for hit-to-lead optimization, rather than a clinical candidate. Its value lies in its synthetic accessibility and the established structure-activity relationship (SAR) data available for further derivatization [3].
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 9.20 µM (9200 nM) |
| Comparator Or Baseline | Aplaviroc: 0.1-0.4 nM; PF-232798: <0.1 nM |
| Quantified Difference | Target compound is ~23,000 to 92,000-fold less potent |
| Conditions | Human MOLT4 cells, CCl5-induced calcium mobilization |
Why This Matters
For researchers developing CCR5-targeted therapies, this compound offers a defined, synthetically tractable starting point for optimization campaigns, with clear quantitative benchmarks for SAR studies.
- [1] BindingDB Entry BDBM50387950, IC50: 9.20E+3 nM for CCR5 antagonism in MOLT4 cells. View Source
- [2] Aplaviroc (AK 602) product page, MedChemExpress, IC50 0.1-0.4 nM for HIV-1 strains. View Source
- [3] Division of AIDS Anti-HIV/OI/TB Therapeutics Database, NIAID, citing 92% CCR5 inhibition at 1 µM. View Source
